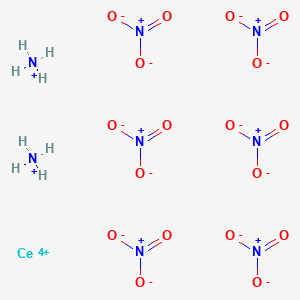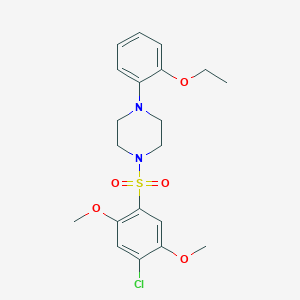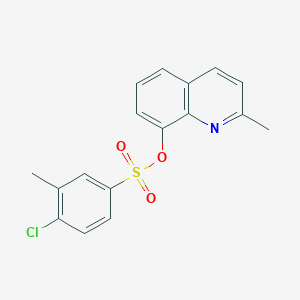
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MQC and is a derivative of quinoline. MQC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
MQC has been extensively studied for its potential applications in scientific research. One of the primary applications of MQC is in the field of fluorescence imaging. MQC has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Mecanismo De Acción
The exact mechanism of action of MQC is not fully understood. However, it is believed that MQC interacts with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
MQC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MQC has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MQC in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence imaging techniques. Additionally, MQC is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using MQC is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions that could be explored in the study of MQC. One potential direction is to further investigate its mechanism of action and how it interacts with various proteins and enzymes in the body. Additionally, the potential applications of MQC in the treatment of various diseases, such as Alzheimer's disease, could be explored further. Finally, the development of new imaging techniques that utilize MQC could also be an area of future research.
Métodos De Síntesis
The synthesis of MQC involves the reaction of 2-methyl-8-quinolinol with 4-chloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of MQC.
Propiedades
Nombre del producto |
2-Methyl-8-quinolinyl 4-chloro-3-methylbenzenesulfonate |
|---|---|
Fórmula molecular |
C17H14ClNO3S |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
(2-methylquinolin-8-yl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-10-14(8-9-15(11)18)23(20,21)22-16-5-3-4-13-7-6-12(2)19-17(13)16/h3-10H,1-2H3 |
Clave InChI |
VXGWPAXKRMQSFZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)Cl)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
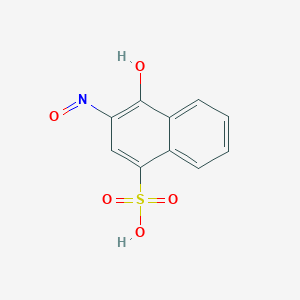

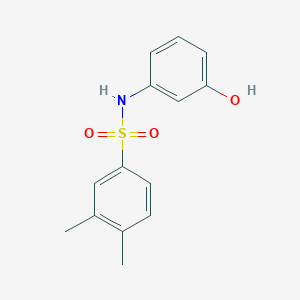
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
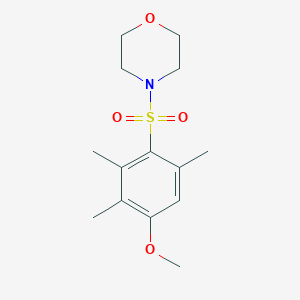

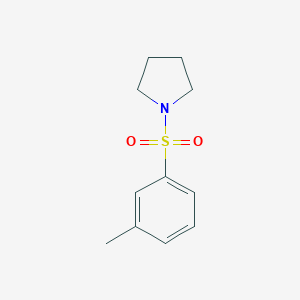
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


